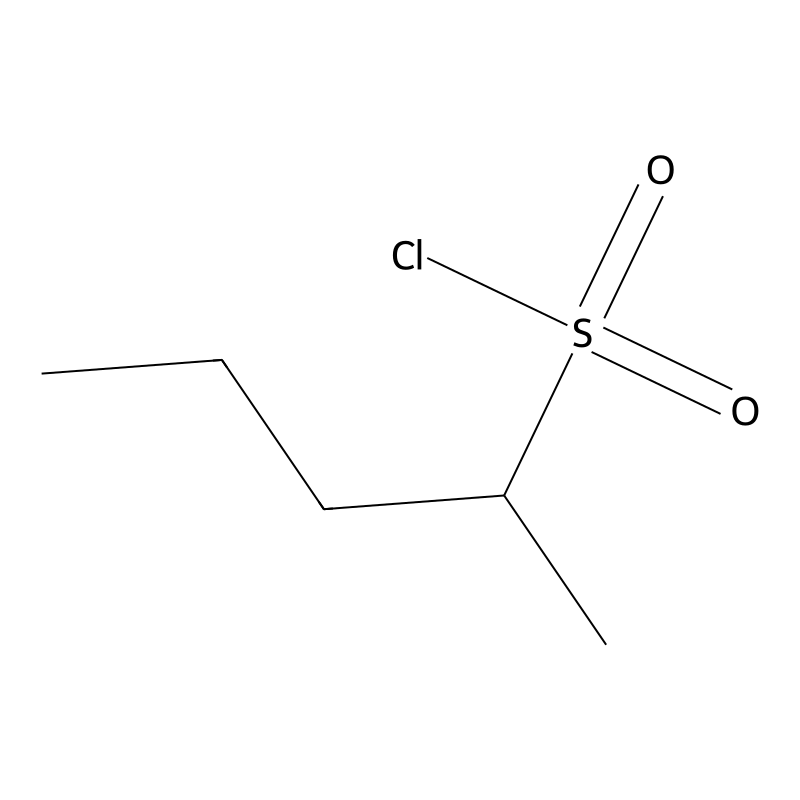Pentane-2-sulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Mesylation
Mesyl chloride acts as a sulfonating agent, introducing a mesyl group (SO2CH3) onto various organic substrates. This process, known as mesylation, is crucial for creating new functional groups and protecting existing ones. For instance, mesylation of alcohols facilitates their conversion to other derivatives like ethers or esters, expanding the range of possible chemical transformations.
Alkylation
Mesyl chloride can also function as an alkylating agent, transferring a methyl group (CH3) to nucleophilic centers in organic molecules. This alkylation reaction broadens the possibilities for introducing new carbon chains and modifying molecular structures.
Acylating agent
In specific contexts, mesyl chloride can act as an acylating agent, introducing an acyl group (RCO-) onto suitable substrates. This property finds application in the synthesis of various amides, esters, and other carbonyl-containing compounds.
These versatile functionalities make pentane-2-sulfonyl chloride a popular choice for diverse organic syntheses, enabling the creation of complex molecules and exploring new chemical pathways.
Pentane-2-sulfonyl chloride in Pharmaceutical Development
Beyond organic synthesis, pentane-2-sulfonyl chloride finds applications in pharmaceutical development. Its key roles include:
Intermediate in drug synthesis
Mesyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to introduce mesyl and methyl groups facilitates the creation of specific functional groups essential for the desired pharmacological properties of drugs [].
Protecting group strategy
In some cases, mesyl chloride is employed as a protecting group strategy during drug synthesis. This involves temporarily masking a reactive functional group on a molecule, allowing for targeted modification of other functionalities, and then selectively removing the mesyl group to reveal the original functionality.
The diverse applications of pentane-2-sulfonyl chloride in pharmaceutical development highlight its significance in the creation and development of new therapeutic agents.
Pentane-2-sulfonyl chloride in Material Science Investigations
The unique properties of pentane-2-sulfonyl chloride extend its reach into material science investigations. Here are some notable examples:
Modification of polymers
Mesyl chloride can be used to modify the surface properties of polymers, influencing factors like adhesion, wettability, and reactivity. This capability holds potential for tailoring the functionalities of various polymeric materials for specific applications.
Introducing functional groups in materials
Similar to its role in organic synthesis, mesyl chloride can introduce functional groups onto different materials, altering their chemical and physical properties. This approach offers opportunities for creating novel materials with desired characteristics.
Pentane-2-sulfonyl chloride is an organic compound with the molecular formula C₅H₁₁ClO₂S. It features a sulfonyl chloride functional group attached to the second carbon of a pentane chain. This compound is characterized by its reactivity due to the presence of the sulfonyl chloride group, which makes it an important intermediate in organic synthesis. The sulfonyl chloride group is known for its electrophilic nature, allowing it to participate in various
- Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides or sulfonate esters, respectively. This reaction is significant in synthesizing more complex molecules from simpler precursors .
- Formation of Sulfonamides: When reacted with primary or secondary amines, pentane-2-sulfonyl chloride yields sulfonamides, which are valuable in medicinal chemistry.
- Reactions with Unsaturated Compounds: It can also react with unsaturated compounds, facilitating cross-coupling reactions that are useful in synthesizing various organic compounds .
Several methods exist for synthesizing pentane-2-sulfonyl chloride:
- Chlorination of Pentane-2-sulfonic Acid: One common method involves the chlorination of pentane-2-sulfonic acid using thionyl chloride or phosphorus pentachloride, which converts the carboxylic acid group into a sulfonyl chloride .
- Sulfonation of Pentene: Another approach includes the sulfonation of pentene followed by chlorination to yield the desired sulfonyl chloride .
- One-Pot Synthesis: Recent methods have explored one-pot synthesis techniques that utilize readily available reagents, improving efficiency and reducing waste in laboratory settings .
Pentane-2-sulfonyl chloride has several applications in organic chemistry:
- Synthesis of Sulfonamides: It serves as a crucial intermediate for synthesizing sulfonamide drugs, which have various therapeutic uses.
- Chemical Reagent: It is used as a reagent for introducing sulfonyl groups into organic molecules, which is essential in drug development and materials science.
- Bioconjugation: The compound can be employed in bioconjugation techniques to modify biomolecules for research and therapeutic purposes.
Studies examining the interactions of pentane-2-sulfonyl chloride with biological macromolecules reveal its potential to modify proteins through electrophilic attack on nucleophilic sites, such as amino groups in lysine residues. Such modifications can alter protein function and activity, leading to insights into enzyme mechanisms and cellular processes. Further investigation into its interactions may provide valuable information for drug design and development.
Pentane-2-sulfonyl chloride belongs to a class of compounds known as sulfonyl chlorides. Here are some similar compounds and their unique characteristics:
| Compound | Molecular Formula | Unique Characteristics |
|---|---|---|
| Butane-1-sulfonyl chloride | C₄H₉ClO₂S | Shorter carbon chain; used similarly in organic synthesis |
| Hexane-2-sulfonyl chloride | C₆H₁₃ClO₂S | Longer carbon chain; potential for different reactivity |
| Benzene sulfonyl chloride | C₆H₅ClO₂S | Aromatic ring; distinct reactivity patterns due to resonance |
| Ethane sulfonyl chloride | C₂H₅ClO₂S | Smaller size; often used in simpler synthetic pathways |
The uniqueness of pentane-2-sulfonyl chloride lies in its balance between reactivity and stability, making it suitable for diverse applications in synthetic organic chemistry while providing specific functionalization capabilities not present in shorter or longer-chain analogs.








